2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone

Lipophilicity LogP Physicochemical Differentiation

Problem: Researchers requiring N-(3-phenylpropyl)-substituted piperazine-ethanones face scarcity of well-characterized material. Solution: This compound is specifically differentiated from its N-desalkyl analog by a substantially increased LogP (high lipophilicity), making it essential for SAR studies targeting CNS-penetrant or long-duration receptor modulators. • 0 HBDs enables protecting-group-free synthetic strategies. • Quantified LogP shift vs. 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone provides built-in matched-control rationale. • Custom-synthesized; bulk quantities available upon request.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.9 g/mol
Cat. No. B10886568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone
Molecular FormulaC21H25ClN2O2
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2O2/c22-19-8-10-20(11-9-19)26-17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2
InChIKeyORSCQXFAPVMDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone: Sourcing & Differentiation for Piperazine-Based Research


The compound 2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is a synthetic aryloxy-ethanone featuring a piperazine ring substituted with a 3-phenylpropyl chain [1]. Its structure suggests potential utility as a pharmacological tool or a synthetic intermediate within the broader class of piperazine derivatives. However, critical evaluation is necessary, as publicly disclosed, quantitative biological activity data are exceptionally scarce for this specific molecule, making evidence-driven procurement decisions heavily reliant on comparative physicochemical characterization and structural differentiation from its available analogs.

1 Supports studies requiring 3-phenylpropyl piperazine motif; not a general piperazine screening probe.
2 Computed lipophilicity shift vs. des-alkyl analog guides differentiation; verify with experimental partition data.
3 Biological activity data not publicly reported; procurement fit depends on physicochemical requirements.

Why Generic Substitution of 2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is Not Advisable


Within the piperazine-ethanone class, simple N-substitution changes can drastically alter key selection parameters. The target compound is not interchangeable with its closest available analog, 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone, due to a major difference in lipophilicity, which directly impacts solubility, membrane permeability, and off-target binding risks. The addition of the 3-phenylpropyl group to the piperazine ring substantially increases the computed LogP . This means that procurement of the N-desalkyl analog as a generic substitute for any biological assay or chemical process optimized for the target compound would introduce an uncontrolled variable, invalidating comparative results due to fundamentally different physicochemical behavior [1].

Lipophilicity mismatch
N-desalkyl analog (2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone) has vastly lower computed lipophilicity, which may fundamentally alter solubility and membrane partitioning in any assay or process.
Hydrogen bond donor discrepancy
Target compound lacks the hydrogen bond donor present in the analog, potentially changing target engagement and formulation behavior.
Molecular weight shift
Substantial molecular weight increase (~46%) vs. the analog may affect permeability and handling; direct substitution would introduce uncontrolled variables.

Quantitative Differentiation Guide for 2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone


Critical Lipophilicity Shift Compared to the N-Desalkyl Analog

The addition of a 3-phenylpropyl chain on the piperazine nitrogen creates a massive increase in lipophilicity compared to the unsubstituted 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone. The target compound's computed LogP is dramatically higher, predicting profoundly different behavior in any biological or chemical system [1].

Lipophilicity Shift
Computed property
Target ~4.5 vs. Comparator 1.1
Δ +3.4 XLogP3 units
Supports lipophilicity-based differentiation review
Computer-predicted; physical measurement data not available.
Lipophilicity LogP Physicochemical Differentiation Structural Analog

Structural and Physicochemical Property Divergence

The target compound has a substantially higher molecular weight and different hydrogen bonding capacity than its closest analog. With a molecular formula of C21H25ClN2O2, the target's molecular weight is approximately 372.9 g/mol, while the analog's is 254.71 g/mol [1]. Critically, the presence of the additional phenylpropyl group eliminates the sole hydrogen bond donor (HBD) present in the analog, as the piperazine NH is now substituted. This alters the compound's ability to act as a hydrogen bond donor, a key factor in target engagement and crystal packing.

Property Divergence
Computed property
Target: MW 372.9, HBD 0, Rot 8
Analog: MW 254.71, HBD 1, Rot 3
Δ MW +118.2, HBD −1, Rot +5
Property profile distinct from class analog; verify formulation fit
Based on PubChem computed descriptors; experimental confirmation advised.
Molecular Weight Hydrogen Bonding Structural Differentiation

Procurement-Driven Application Scenarios for 2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone


Specialized Pharmacological Probe Requiring High Lipophilicity

This compound is best reserved for research programs actively investigating structure-activity relationships (SAR) where high lipophilicity is a design goal (e.g., CNS-targeted ligands, long-duration receptor modulators). Procuring this compound is rational only when the scientific objective explicitly requires the exact 3-phenylpropyl piperazine motif, supported by the high LogP shift from the comparator [1]. It is not a suitable starting point for general piperazine library screening.

Synthetic Intermediate for Complex Molecular Architectures

The compound can serve as a late-stage intermediate in the synthesis of more complex molecules where the 4-chlorophenoxy-ethanone linker and the phenylpropyl-piperazine are both required structural elements. The absence of hydrogen bond donors, as documented by the HBD count of 0 [1], may be advantageous for synthetic routes requiring non-polar conditions or protecting-group-free strategies.

Negative Control or Comparator for Des-Alkyl Analog Studies

Given the stark physicochemical contrast with its N-desalkyl analog, this compound could be procured as a matched control in assays where 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone shows activity and the effect of abolishing hydrogen bond donation via N-substitution must be tested. The quantified LogP and HBD count differences [1] provide a clear scientific rationale for this application.

Application
Selection Property
Validation Focus
High-lipophilicity SAR probe
Computed LogP shift vs. des-alkyl analog
Verify lipophilicity-dependent assay response
Synthetic intermediate
Non-polar linker motif (no hydrogen bond donor)
Assess compatibility with non-polar synthetic routes
Matched control for HBD studies
Hydrogen bond donor profile (absent vs. present in analog)
Test target engagement change upon HBD removal
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